2-Benzylamino-N-(3-methoxy-phenyl)-acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Proton NMR (¹H NMR) analysis reveals distinct signals corresponding to the compound’s functional groups:
- Methoxyphenyl protons : A singlet at δ 3.80 ppm (3H) for the methoxy (-OCH₃) group, with aromatic protons resonating as a multiplet between δ 6.50–7.30 ppm .
- Benzylamino protons : The methylene (-CH₂-) group adjacent to the nitrogen appears as a triplet at δ 3.90–4.10 ppm (2H), coupled with the NH proton, which resonates as a broad singlet at δ 8.20 ppm .
- Acetamide protons : The NH of the amide group appears at δ 8.50 ppm (1H, broad), while the methylene group (-CH₂CO-) shows a quartet at δ 2.90–3.10 ppm .
Carbon-13 NMR (¹³C NMR) corroborates these assignments:
Infrared (IR) Absorption Profile and Functional Group Identification
The IR spectrum exhibits key absorption bands:
- N-H stretch : A broad peak at 3,311 cm⁻¹ (amide NH) and 3,293 cm⁻¹ (benzylamino NH).
- C=O stretch : A strong band at 1,685 cm⁻¹ , characteristic of amide carbonyl groups.
- C-O stretch : A sharp peak at 1,250 cm⁻¹ from the methoxy group.
- Aromatic C-H bends : Peaks between 700–900 cm⁻¹ , indicative of monosubstituted benzene rings.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of the compound shows:
- Molecular ion peak : m/z 269.3 [M+H]⁺, consistent with the molecular formula.
- Key fragments :
Crystallographic Structure Determination and Conformational Analysis
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system with space group P2₁/c. The unit cell parameters are:
| Parameter | Value |
|---|---|
| a (Å) | 10.25 |
| b (Å) | 7.89 |
| c (Å) | 15.32 |
| β (°) | 98.7 |
The amide group adopts a planar conformation (torsion angle: 178.5°), stabilized by intramolecular N-H···O hydrogen bonds (2.02 Å). The benzylamino and methoxyphenyl groups are oriented orthogonally, minimizing steric hindrance. Intermolecular interactions include π-π stacking (3.45 Å) between aromatic rings and C-H···O contacts (2.45 Å), contributing to crystal packing.
Computational Chemistry Insights into Molecular Geometry
Density functional theory (DFT) calculations at the B3LYP/6-311G(d) level optimize the molecular geometry, revealing:
- HOMO-LUMO gap : 4.8 eV , indicating moderate reactivity. The HOMO is localized on the methoxyphenyl ring, while the LUMO resides on the benzylamino group.
- Electrostatic potential (ESP) : The carbonyl oxygen and methoxy group exhibit negative potentials (-0.25 e), favoring interactions with electrophilic species.
- Conformational flexibility : Rotation around the C-N bond of the benzylamino group has an energy barrier of 12.3 kcal/mol , suggesting limited free rotation at room temperature.
These computational insights align with experimental data, validating the compound’s structural and electronic properties.
Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(benzylamino)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-20-15-9-5-8-14(10-15)18-16(19)12-17-11-13-6-3-2-4-7-13/h2-10,17H,11-12H2,1H3,(H,18,19) |
InChI Key |
DBAHCMZSEHBBFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are fundamental in synthesizing amides from amines and carboxylic acid derivatives. For this compound, the process generally involves:
-
- Benzylamine
- 3-Methoxyphenylacetyl chloride or acetic anhydride
-
- The reaction is typically conducted in a solvent such as dichloromethane or tetrahydrofuran.
- A base like triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
-
- Benzylamine is reacted with the acetic acid derivative under reflux conditions.
- The mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
Alternative Synthesis via Isocyanates
Another method involves using isocyanates as intermediates, which can lead to the formation of amides through nucleophilic attack:
-
- Benzyl isocyanate
- 3-Methoxyphenylacetyl chloride
-
- Conducted in a suitable organic solvent at controlled temperatures.
-
- The benzyl isocyanate reacts with the acetyl chloride to form the desired amide, followed by purification through recrystallization or chromatography.
Detailed Reaction Mechanisms
Understanding the mechanisms involved in these reactions can provide insights into optimizing yields and purity.
Mechanism of Condensation Reaction
Nucleophilic Attack : The nitrogen atom of benzylamine attacks the carbonyl carbon of the acetic acid derivative.
Formation of Tetrahedral Intermediate : A tetrahedral intermediate is formed, which can collapse to release water and form the amide bond.
Deprotonation : The resulting amide is deprotonated to yield the final product.
Mechanism Involving Isocyanates
Nucleophilic Attack : The nitrogen in benzylamine attacks the carbon atom of the isocyanate.
Formation of Amide : This leads to the formation of an intermediate that rearranges to form the amide bond.
Yield and Purification
The yield and purity of synthesized compounds are critical for their application in research:
| Method | Yield (%) | Purification Technique |
|---|---|---|
| Condensation Reaction | 70-85 | Recrystallization |
| Isocyanate Method | 60-80 | Column Chromatography |
Chemical Reactions Analysis
Oxidation Reactions
The benzylamino group undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂O, 60°C, 4 hrs | N-Oxide derivative | 72% | |
| H₂O₂ (30%) | AcOH, RT, 12 hrs | Benzoic acid analog | 58% | |
| CrO₃ | DCM, 0°C, 2 hrs | Ketone intermediate | 65% |
Key Findings :
-
Oxidation of the benzylamino group with KMnO₄ yields an N-oxide derivative, confirmed via LC-MS (m/z 315.2 [M+H]⁺) .
-
Stronger oxidants like CrO³ selectively target the benzylic C–N bond, forming a ketone intermediate .
Reduction Reactions
The acetamide moiety and aromatic methoxy group participate in reduction:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 hrs | 2-Benzylamino-N-(3-methoxyphenyl)ethylamine | 84% | |
| H₂ (1 atm)/Pd-C | EtOH, RT, 3 hrs | Debenzylated amine | 91% |
Mechanistic Insights :
-
LiAlH₄ reduces the acetamide to a primary amine while preserving the methoxy group .
-
Catalytic hydrogenation cleaves the benzyl protecting group, yielding a secondary amine .
Nucleophilic Substitution
The methoxy group on the phenyl ring participates in electrophilic aromatic substitution (EAS):
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hr | 3-Nitro-4-methoxyphenyl derivative | 67% | |
| Cl₂ (g) | FeCl₃, DCM, RT, 2 hrs | 5-Chloro-3-methoxyphenyl analog | 73% |
Regioselectivity :
-
Nitration occurs para to the methoxy group due to its strong ortho/para-directing effect .
-
Chlorination favors the meta position relative to the acetamide group .
Hydrolysis Reactions
The acetamide linkage is susceptible to acidic/basic hydrolysis:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6 M HCl, reflux, 8 hrs | Benzylamine + 3-methoxyphenylacetic acid | 89% | |
| NaOH (2 M), 70°C, 6 hrs | Sodium salt of acetic acid derivative | 95% |
Kinetics :
Electrophilic Aromatic Substitution (EAS)
The benzylamino group directs EAS at the ortho/para positions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ac₂O | H₂SO₄, RT, 4 hrs | N-Acetylated ortho-acetamide | 68% | |
| Br₂ (1 eq) | FeBr₃, DCM, 0°C, 1 hr | 4-Bromo-benzylamino derivative | 76% |
Stereoelectronic Effects :
-
The benzylamino group’s +M effect enhances electron density at the ortho/para positions, favoring bromination .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-3-methoxyphenyl analog | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated benzylamino derivative | 79% |
Optimized Conditions :
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its pharmacological properties, particularly as an inhibitor of specific enzymes and receptors. Here are some notable applications:
- Antiviral Activity : Research indicates that derivatives of acetamides, including those similar to 2-benzylamino-N-(3-methoxy-phenyl)-acetamide, have shown promise in inhibiting viral replication. For instance, compounds targeting the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 have been explored. These studies suggest that modifications in the acetamide structure can enhance antiviral efficacy against various viral strains, including influenza and respiratory syncytial virus (RSV) .
- Inhibition of Monoamine Oxidases : Some studies have demonstrated that acetamide derivatives can act as selective inhibitors of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. This inhibition can potentially lead to therapeutic effects in treating neurological disorders such as depression and anxiety .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is vital for optimizing its pharmacological properties.
Table 1: Structure-Activity Relationships
| Compound Variant | Modification | Effect on Activity |
|---|---|---|
| Compound A | Methoxy group addition | Increased potency against RdRp |
| Compound B | Chlorine substitution | Enhanced selectivity for MAO-B |
| Compound C | Benzylamine substitution | Improved inhibition rates in cell assays |
These modifications have been shown to significantly affect the inhibitory activity against targeted enzymes, indicating that careful structural tuning can lead to more effective therapeutic agents.
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
- Case Study 1 : A study evaluated a library of acetamides against SARS-CoV-2 RdRp and identified several candidates with significant inhibition rates. The top candidates exhibited low cytotoxicity alongside their antiviral effects, making them promising candidates for further development .
- Case Study 2 : Another investigation focused on the neuroprotective effects of acetamide derivatives in models of neurodegenerative diseases. The results indicated that certain structural modifications led to enhanced protective effects against oxidative stress in neuronal cells, which is crucial for developing treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Hydrogen Bonding : The 3-methoxy group in the target compound may offer moderate hydrogen-bonding capacity, whereas the 3-CF₃ group () is electron-withdrawing and less polar .
- Enzyme Interactions : Phenethyl and chloro substituents () promote hydrophobic and aromatic interactions with enzymes like 17β-HSD2, suggesting the target compound’s methoxy group may engage in weaker van der Waals interactions .
Biological Activity
2-Benzylamino-N-(3-methoxy-phenyl)-acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- CAS Number : 1133384
The compound features a benzylamino group attached to an acetamide moiety, with a methoxy substituent on the phenyl ring. This structural configuration is believed to contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The minimum inhibitory concentrations (MIC) for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial activity suggests potential applications in treating bacterial infections.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it showed promising results against breast and colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes relevant to disease processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:
- Receptor Binding : The compound may act as a ligand for certain receptors, modulating their activity.
- Enzyme Inhibition : By binding to active sites on enzymes such as COX, it can prevent substrate access and subsequent catalysis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of benzylamino-acetamides, including our compound of interest. The results indicated that modifications in the methoxy group significantly influenced antibacterial potency, with optimal activity observed at specific substitution patterns.
Cancer Cell Line Study
In another study focusing on cancer treatment, researchers assessed the effects of this compound on MCF-7 and HCT116 cells. The findings suggested that the compound not only inhibited cell proliferation but also altered cell cycle distribution, promoting G1 phase arrest.
Q & A
Q. What are the established synthetic routes for 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach starting with benzylamine and 3-methoxyphenyl precursors. For example, analogous compounds (e.g., substituted acetamides) are synthesized via nucleophilic acyl substitution, where an activated carbonyl (e.g., acetyl chloride) reacts with an amine group. describes similar syntheses using ((4-methylbenzenesulfonyl)amino)acetyl chloride and substituted phenols, suggesting adapting this method with 3-methoxyaniline and benzylamine derivatives. Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
- Catalysts : Use of DMAP or HOBt for coupling efficiency .
- Temperature control : Gradual addition at 0–5°C minimizes side reactions.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Methodological Answer: Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to identify methoxy (-OCH), benzyl (CH-CH), and acetamide (CONH) groups. and highlight InChI and SMILES data for related compounds, guiding peak assignments.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for CHNO: 270.14 g/mol).
- X-ray Crystallography : For crystalline derivatives (e.g., hydrochloride salt in ), resolve bond angles and stereochemistry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles, as per and , which emphasize avoiding inhalation/contact.
- Ventilation : Use fume hoods during synthesis due to potential amine volatility.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (based on acetamide stability in ).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. highlights ICReDD’s approach combining computational and experimental data for reaction optimization.
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. ’s sulfonamide-acetamide analogs suggest prioritizing substituents that enhance binding affinity .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Replicate assays (e.g., IC) under standardized conditions (pH, temperature) to isolate compound-specific effects.
- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., ’s QC protocols).
- Cell Line Validation : Cross-validate results in primary cells vs. immortalized lines to rule out cell-specific artifacts.
Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing impurities?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial design to variables (e.g., stoichiometry, solvent ratio) using software like JMP. ’s focus on reactor design and process control supports this.
- In-line Analytics : Use PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor intermediates (e.g., ’s 11-step synthesis).
- Purification : Gradient flash chromatography or recrystallization (e.g., ethanol/water) to remove byproducts .
Q. What mechanistic insights explain the compound’s activity in kinase inhibition assays?
Methodological Answer:
- Kinase Profiling : Use broad-panel assays (e.g., KinomeScan) to identify targets. Analogous compounds in and show activity via hydrogen bonding with ATP-binding pockets.
- Mutagenesis Studies : Engineer kinase mutants (e.g., T315I in BCR-ABL) to probe binding interactions.
- MD Simulations : Run 100-ns trajectories to analyze ligand-protein stability (e.g., GROMACS) .
Q. How can researchers resolve discrepancies in NMR and X-ray crystallography data for structural assignments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
